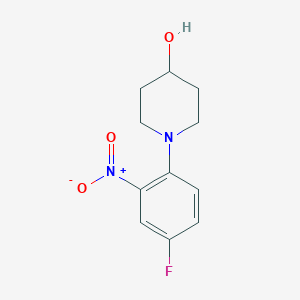
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a hydroxyl group at the 4-position of the piperidine ring . It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol typically involves the reaction of 4-fluoro-2-nitrobenzaldehyde with piperidine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
While comprehensive data tables and well-documented case studies for the applications of "1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol" are not available within the provided search results, here's what can be gathered from the search results:
This compound
Basic Information
Potential Applications
Though the search results do not detail specific applications of this compound, they do provide related information.
- Chemical intermediate : 1-(Dipropylamino)acetone is used as an intermediate in the production of other compounds. Similarly, this compound could potentially serve as a chemical intermediate.
- Research and Development : The National Cancer Institute (NCI) Development Therapeutics Program (DTP) provides services and resources to facilitate the discovery and development of new cancer therapeutic agents. 1-(dipropylamino)acetone is listed in the NCI database.
- Related Compounds : Researching compounds with similar structures, such as 1-(4-Fluoro-2-nitrophenyl)piperidine, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and 1-(5-Fluoro-2-nitrophenyl)piperidine, might provide insights into potential applications .
作用机制
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .
相似化合物的比较
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)-piperidin-4-one: This compound has a similar structure but differs in the position of the fluorine and nitro groups.
1-(4-Fluoro-3-nitrophenyl)piperidin-4-ol: This compound has the nitro group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
生物活性
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 942474-44-4
- Molecular Formula : C_{11}H_{12}F_{1}N_{2}O_{3}
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those with nitro and fluoro substitutions, exhibit significant antibacterial and antifungal activities. The specific compound this compound has shown promise against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.007 mg/mL |
| Candida albicans | 0.015 mg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial activity .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that this compound displays moderate to high inhibitory activity against these enzymes, which are crucial in neuropharmacology for conditions like Alzheimer's disease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25.5 ± 0.5 |
| Butyrylcholinesterase | 30.7 ± 1.2 |
These findings suggest that the compound could be a potential candidate for further development in treating neurodegenerative disorders .
Study on Antibacterial Activity
In a recent study published in a peer-reviewed journal, various piperidine derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with nitro groups exhibited enhanced activity against S. aureus and E. coli, correlating with the presence of electron-withdrawing groups that increase lipophilicity and membrane penetration .
Neuropharmacological Evaluation
Another study focused on the neuropharmacological effects of piperidine derivatives, including this compound. The results indicated significant inhibition of cholinesterase enzymes, suggesting potential use in cognitive enhancement or treatment of cognitive decline .
属性
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYYFRFTXJMNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













